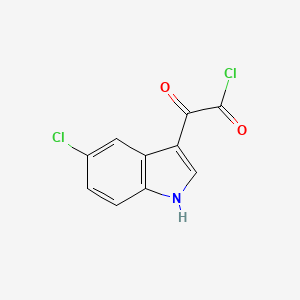
2-(5-chloro-1H-indol-3-yl)-2-oxoacetyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(5-chloro-1H-indol-3-yl)-2-oxoacetyl chloride is a chemical compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
The synthesis of 2-(5-chloro-1H-indol-3-yl)-2-oxoacetyl chloride typically involves the chlorination of 5-chloroindole followed by acylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. Industrial production methods may involve large-scale chlorination and acylation processes under controlled conditions to ensure high yield and purity.
化学反応の分析
2-(5-chloro-1H-indol-3-yl)-2-oxoacetyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-(5-chloro-1H-indol-3-yl)-2-oxoacetyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: This compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(5-chloro-1H-indol-3-yl)-2-oxoacetyl chloride involves its interaction with specific molecular targets. The indole moiety allows it to bind to various receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects.
類似化合物との比較
Similar compounds to 2-(5-chloro-1H-indol-3-yl)-2-oxoacetyl chloride include:
- 2-(5-chloro-1H-indol-3-yl)ethylamine hydrochloride
- 5-Fluorotryptamine hydrochloride
- 5-Methoxytryptamine
Compared to these compounds, this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C10H5Cl2NO2 |
|---|---|
分子量 |
242.05 g/mol |
IUPAC名 |
2-(5-chloro-1H-indol-3-yl)-2-oxoacetyl chloride |
InChI |
InChI=1S/C10H5Cl2NO2/c11-5-1-2-8-6(3-5)7(4-13-8)9(14)10(12)15/h1-4,13H |
InChIキー |
GRNSNOSVGJPSHX-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)C(=O)C(=O)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













